molecular formula C9H15N3O B1529820 2-[2-(Dimethylamino)ethoxy]pyridin-4-amine CAS No. 908117-05-5

2-[2-(Dimethylamino)ethoxy]pyridin-4-amine

Cat. No. B1529820
M. Wt: 181.23 g/mol
InChI Key: VINYJNGGVYOFMO-UHFFFAOYSA-N
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Patent
US08975439B2

Procedure details

A mixture of 5.55 g of sodium and 26.9 mL of 2-dimethylaminoethanol in tetrahydrofuran (180 mL) is heated to reflux for 20 hours. The reaction mixture is cooled to room temperature, treated with 4 g of 4-amino-2-chloropyridine and heated to 140° C. for 20 min (microwave irradiation). The reaction mixture is treated with concentrated HCl to pH 8 at 0° C., saturated with sodium chloride and extracted with diethyl ether. The organics are dried (magnesium sulfate) and concentrated to 11.9 g of crude product which is purified by silica gel chromatography (90:10:1 ethyl acetate/methanol/ammonium hydroxide) to give 2-(2-dimethylamino-ethoxy)-pyridin-4-ylamine as tan crystals. MS (m/z): 182 (M+1); Rf 0.1 (90:10:1 ethyl acetate/methanol/ammonium hydroxide).
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
26.9 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][OH:6].[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11](Cl)[CH:10]=1.Cl.[Cl-].[Na+]>O1CCCC1>[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][O:6][C:11]1[CH:10]=[C:9]([NH2:8])[CH:14]=[CH:13][N:12]=1 |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
[Na]
Name
Quantity
26.9 mL
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 140° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
(microwave irradiation)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 11.9 g of crude product which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel chromatography (90:10:1 ethyl acetate/methanol/ammonium hydroxide)

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=NC=CC(=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.